molecular formula C9H9F3O2 B1390728 (4-Methoxy-2-(trifluoromethyl)phenyl)methanol CAS No. 773871-39-9

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Cat. No. B1390728
Key on ui cas rn: 773871-39-9
M. Wt: 206.16 g/mol
InChI Key: MEQLJIHKRJZDPW-UHFFFAOYSA-N
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Patent
US08399681B2

Procedure details

A solution of (4-methoxy-2-trifluoromethyl-phenyl)-methanol (1.04 g, 5 mmol) in DCM (20 mL) was treated at 0° C. with phosphorous tribromide (1.64 g, 6 mmol). The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature. The solvent was evaporated in vacuo to yield a crude oil which was purified via flash chromatography (10% DCM in hexane) to yield the title compound as an oil (1.36 g, 100%)
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1.P(Br)(Br)[Br:16]>C(Cl)Cl>[Br:16][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)CO)C(F)(F)F
Name
Quantity
1.64 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography (10% DCM in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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